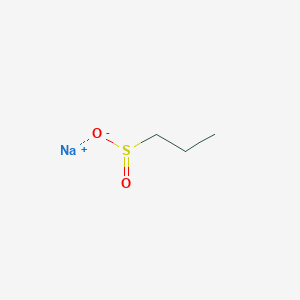

Sodium propane-1-sulfinate

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H7NaO2S |

|---|---|

Molecular Weight |

130.14 g/mol |

IUPAC Name |

sodium;propane-1-sulfinate |

InChI |

InChI=1S/C3H8O2S.Na/c1-2-3-6(4)5;/h2-3H2,1H3,(H,4,5);/q;+1/p-1 |

InChI Key |

DJSGLRVJPLXKRB-UHFFFAOYSA-M |

Canonical SMILES |

CCCS(=O)[O-].[Na+] |

Origin of Product |

United States |

Reactivity and Mechanistic Insights of Sodium Propane 1 Sulfinate in Organic Transformations

Nucleophilic Reactivity of the Sulfinate Anion

The propane-1-sulfinate anion, generated from sodium propane-1-sulfinate, is a potent nucleophile. libretexts.org Its nucleophilicity allows it to participate in a range of substitution and addition reactions, making it a valuable tool for introducing the propylsulfonyl group into organic molecules.

The sulfur atom in the sulfinate anion is the primary nucleophilic center, readily attacking electrophilic carbon atoms. libretexts.org This reactivity is harnessed in classical SN2 reactions with alkyl halides to form sulfones. For instance, the reaction of this compound with an appropriate alkyl halide yields the corresponding alkyl propyl sulfone.

In addition to substitution reactions, the propane-1-sulfinate anion can undergo conjugate addition to electron-deficient alkenes, a process known as the sulfa-Michael addition. acs.org This reaction is a powerful method for the formation of carbon-sulfur bonds and provides access to a variety of β-sulfonyl compounds. The reaction of this compound with α,β-unsaturated carbonyl compounds, for example, leads to the formation of γ-ketosulfones.

The nucleophilicity of the sulfinate anion is influenced by the solvent. In polar aprotic solvents, the "naked" anion is highly reactive. nih.gov However, in protic solvents, hydrogen bonding to the oxygen atoms of the sulfinate can reduce its nucleophilicity. gatech.edu

Electrophilic Reactivity of Sulfinate Derivatives

While the sulfinate anion itself is nucleophilic, derivatives of this compound can be converted into electrophilic species. acs.org This dual reactivity enhances the synthetic utility of the parent compound. acs.orgrsc.orgsemanticscholar.org

One common strategy involves the conversion of the sulfinate into a sulfonyl chloride. This transformation is typically achieved by treatment with an oxidizing agent in the presence of a chloride source. The resulting propane-1-sulfonyl chloride is a highly reactive electrophile that readily participates in reactions with a wide range of nucleophiles, including amines, alcohols, and organometallic reagents, to form sulfonamides, sulfonate esters, and sulfones, respectively.

Another approach to generating an electrophilic sulfonyl species is through the in-situ formation of a mixed anhydride (B1165640). For example, reaction of this compound with a strong acid anhydride can generate a reactive intermediate that can be attacked by nucleophiles.

Radical-Mediated Reaction Pathways

This compound is a valuable precursor for the generation of propylsulfonyl radicals, which are key intermediates in a variety of important organic transformations. researchgate.net

Sulfonyl Radical Generation and Reactivity

Propylsulfonyl radicals can be generated from this compound through single-electron oxidation. researchgate.net This process can be initiated by various methods, including chemical oxidants, electrochemical oxidation, or photoredox catalysis. researchgate.netresearchgate.net Once formed, the sulfonyl radical is a versatile reactive intermediate that can participate in a range of bond-forming reactions. researchgate.net

The sulfonyl radical can add to alkenes and alkynes, initiating a cascade of reactions that can lead to the formation of complex molecules. nih.gov It can also participate in hydrogen atom transfer (HAT) reactions and can be trapped by various radical acceptors. The reactivity of the sulfonyl radical makes it a powerful tool for the construction of carbon-sulfur and other bonds. rsc.orgsemanticscholar.org

Radical-Triggered Ring-Closing Sulfonylation

A significant application of sulfonyl radicals generated from sodium sulfinates is in radical-triggered ring-closing or cyclization reactions. rsc.orgsemanticscholar.orgresearchgate.net These reactions provide an efficient pathway to synthesize a variety of sulfur-containing heterocyclic compounds. researchgate.net

In a typical radical-triggered ring-closing sulfonylation, a molecule containing both an unsaturated moiety (like an alkene or alkyne) and a suitable tether is reacted with this compound under conditions that generate sulfonyl radicals. The initially formed sulfonyl radical adds to the unsaturated bond, generating a new carbon-centered radical. This radical can then undergo an intramolecular cyclization to form a new ring, followed by a final trapping step to yield the cyclized sulfonylated product. This strategy has been successfully employed in the synthesis of various carbo- and heterocyclic ring systems.

Bond-Forming Reactions Involving this compound

The diverse reactivity of this compound makes it a key reagent in various bond-forming reactions, particularly those involving the formation of carbon-sulfur bonds.

Carbon-Sulfur Bond Formation

The formation of carbon-sulfur (C-S) bonds is a fundamental transformation in organic synthesis, and this compound provides a reliable and versatile platform for achieving this. acs.orgrsc.org As discussed previously, both nucleophilic and radical pathways can be exploited to construct C-S bonds.

Nucleophilic substitution reactions with alkyl, aryl, and vinyl halides or pseudohalides are common methods for forming sulfones. wikipedia.org Transition metal catalysis, particularly with copper or palladium, can be employed to facilitate the coupling of this compound with aryl and heteroaryl halides. acs.org

Radical-mediated C-S bond formation offers a complementary approach, especially for the sulfonylation of alkenes and alkynes. researchgate.net The addition of the propylsulfonyl radical to these unsaturated systems provides a direct route to vinyl and alkyl sulfones. researchgate.net These reactions often proceed with high regioselectivity and functional group tolerance.

Below is a table summarizing the types of C-S bond-forming reactions involving this compound and the typical products formed.

| Reaction Type | Reactant Partner | Product |

| Nucleophilic Substitution (SN2) | Alkyl Halide | Alkyl Propyl Sulfone |

| Sulfa-Michael Addition | α,β-Unsaturated Carbonyl | γ-Ketosulfone |

| Copper-Catalyzed Cross-Coupling | Aryl Halide | Aryl Propyl Sulfone |

| Radical Addition to Alkenes | Alkene | Alkyl Propyl Sulfone |

| Radical Addition to Alkynes | Alkyne | Vinyl Propyl Sulfone |

Synthesis of Sulfones (e.g., Alkyl, Vinyl, Allyl, β-Keto Sulfones)

This compound is widely employed in the synthesis of sulfones. semanticscholar.orgrsc.org The general approach involves the reaction of the sulfinate with a suitable electrophile. For instance, alkyl sulfones are synthesized by the S-alkylation of this compound with alkyl halides. acs.org

The synthesis of more complex sulfones, such as vinyl, allyl, and β-keto sulfones, has also been extensively developed. semanticscholar.orgrsc.org Vinyl sulfones can be prepared through various methods, including the halosulfonylation of alkynes and the Knoevenagel condensation of aldehydes with sulfinates. researchgate.net β-Keto sulfones have been synthesized via a graphitic carbon nitride photocatalyzed direct oxidative difunctionalization of alkynes with the insertion of sulfur dioxide. researchgate.net Allylic sulfones are valuable motifs in medicinal chemistry and can be synthesized through methods like palladium-catalyzed hydrosulfonylation of cyclopropenes. researchgate.net

A notable strategy for sulfone synthesis involves the use of "masked sulfinates" like sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS). audreyli.comresearchgate.net This reagent introduces a protected sulfinate moiety that can be later unmasked under basic conditions to generate the desired sulfone. audreyli.comacs.org This approach is particularly useful for synthesizing sulfones with sensitive functional groups. researchgate.netrsc.org

Table 1: Examples of Sulfone Synthesis using this compound and its Derivatives

| Product Type | Reactant(s) | Catalyst/Conditions | Reference(s) |

| Alkyl Sulfones | Alkyl Halides | S-alkylation | acs.org |

| Vinyl Sulfones | Alkynes, Aldehydes | Halosulfonylation, Knoevenagel condensation | researchgate.net |

| Allylic Sulfones | Cyclopropenes | Palladium-catalyzed hydrosulfonylation | researchgate.net |

| β-Keto Sulfones | Alkynes | g-C3N4 photocatalysis, SO2 insertion | researchgate.net |

| (Hetero)aryl Sulfones | (Hetero)aryl Iodides, SMOPS | Substoichiometric copper, base-free | acs.org |

Synthesis of Sulfides

This compound can also be utilized in the synthesis of sulfides, although this is a less common application compared to sulfone synthesis. semanticscholar.orgrsc.org The reaction conditions determine whether the sulfinate acts as a sulfonylating, sulfenylating, or sulfinylating agent. semanticscholar.orgrsc.org

Palladium-Catalyzed Allylic C–H Sulfonylation

A significant advancement in C-S bond formation is the palladium-catalyzed allylic C-H sulfonylation. researchgate.net This method allows for the direct formation of allylic sulfones from alkenes, which are valuable intermediates in organic synthesis. nih.gov Both terminal and internal alkenes can undergo this transformation. researchgate.netnih.gov Mechanistic studies using density functional theory have revealed that in the palladium-catalyzed allylic substitution of tertiary allylic carbonates with sodium sulfinates, the sulfinate acts as a bifunctional nucleophile. rsc.org The oxygen atom coordinates to the palladium center, facilitating an inner-sphere nucleophilic attack by the sulfur atom. rsc.org This pathway explains the high regioselectivity observed in these reactions. rsc.org Recent developments have also introduced photoredox catalysis to this transformation, expanding its scope to include a wider range of alkenes. nih.gov

Site-Selective C–H Sulfonylation Methodologies

The development of site-selective C-H sulfonylation methods represents a major step forward in the functionalization of complex molecules. semanticscholar.orgrsc.org These reactions allow for the introduction of a sulfonyl group at a specific position in a molecule, avoiding the need for pre-functionalized starting materials. nih.gov One approach involves a two-step sequence where an aryl thianthrenium salt, formed through site-selective C-H functionalization, undergoes a palladium-catalyzed reaction with a sulfur dioxide surrogate like sodium hydroxymethanesulfinate (Rongalite). nih.gov This generates a hydroxymethyl sulfone intermediate that can be converted to various sulfonyl-containing compounds, including sulfonamides. nih.gov

Sulfur-Sulfur Bond Formation: Synthesis of Thiosulfonates

This compound is a key reagent for the synthesis of thiosulfonates through the formation of a sulfur-sulfur bond. semanticscholar.orgrsc.org Thiosulfonates can be prepared by the reaction of this compound with various sulfur-containing electrophiles. For example, the reaction of sodium methanesulfinate (B1228633) with elemental sulfur readily forms a thiosulfonate. lookchem.comlookchem.com

A disproportionation reaction of sodium sulfinates, promoted by boron trifluoride diethyl etherate, can produce both symmetrical and asymmetrical thiosulfonates without the need for a metal catalyst or external oxidants and reductants. google.com The resulting thiosulfonates can then be used in one-pot syntheses to create sulfones and sulfonamides. google.com

Nitrogen-Sulfur Bond Formation: Synthesis of Sulfonamides

The sulfonamide functional group is a crucial component in many pharmaceutical agents. audreyli.com this compound serves as a valuable precursor for the synthesis of sulfonamides via nitrogen-sulfur (N-S) bond formation. semanticscholar.orgrsc.org

A common method involves the reaction of the in situ generated sulfinate with an electrophilic nitrogen source. audreyli.com For instance, a mild and general synthesis of sulfonamides starts from alkyl or aryl halides, which are converted to the corresponding sulfinic acid salts using sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS). audreyli.comresearchgate.net The resulting sulfinate is then reacted with an electrophilic amine source. audreyli.com

Another approach utilizes an iodine-mediated reaction between sodium sulfinates and amines in an aqueous medium at room temperature to afford sulfonamides. researchgate.net A proposed mechanism suggests the initial formation of a sulfonyl iodide intermediate, which then undergoes either displacement by the amine or homolytic cleavage to a sulfonyl radical that couples with the amine. researchgate.netnih.gov

Table 2: Methods for Sulfonamide Synthesis from this compound

| Method | Reagents | Key Features | Reference(s) |

| SMOPS Method | Alkyl/Aryl Halides, SMOPS, Electrophilic Amine | Mild conditions, tolerates various functional groups | audreyli.comresearchgate.net |

| Iodine-Mediated | Amines, Iodine, Water | Room temperature, environmentally friendly | researchgate.net |

| NH4I-Mediated | Amines, NH4I, CH3CN | High functional group tolerance | nih.gov |

Carbon-Carbon Bond Formation Reactions

While primarily known for its role in forming bonds to sulfur, this compound can also participate in carbon-carbon bond forming reactions. sigmaaldrich.com This less common reactivity highlights the versatility of this reagent in organic synthesis.

Chemo- and Regioselectivity in this compound Transformations

The utility of this compound in organic synthesis is significantly enhanced by its capacity for selective reactions. Chemoselectivity, the preferential reaction of one functional group over others, and regioselectivity, the preferential reaction at one position over others, are critical factors in designing complex synthetic routes. The reaction pathway and resulting selectivity involving this compound can be finely tuned by controlling reaction conditions, the nature of the substrate, and the catalytic system employed. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Chemoselectivity:

A key aspect of the chemoselectivity of this compound is its ability to act as either a sulfenylating agent (forming a C-S bond) or a sulfonylating agent (forming a C-SO₂ bond). This dual reactivity can be controlled by the reaction conditions, particularly the presence or absence of an oxidant. For instance, in reactions with 2-naphthol (B1666908) under aqueous, metal-free conditions, this compound can be directed towards two different products. In the absence of an added oxidant, a direct C-H sulfenylation occurs, yielding the corresponding sulfide. However, with the addition of an oxidant, the reaction proceeds via a sulfonylation pathway to produce the sulfone. rsc.org

Furthermore, these reactions demonstrate excellent chemoselectivity by tolerating other sensitive functional groups within the substrate molecule. In the direct sulfenylation of substituted 2-naphthols, functional groups such as bromo and active hydroxyl moieties remain intact, with no cleavage of the C-Br bond observed. rsc.org This highlights the reagent's ability to selectively target a specific C-H bond for functionalization even in the presence of other potentially reactive sites.

Table 1: Chemoselective Sulfenylation vs. Sulfonylation of 2-Naphthol

| Reagent | Substrate | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| This compound | 2-Naphthol | I₂, H₂O, 110°C | Sulfenylation (Sulfide) | 80% | rsc.org |

Note: The table is interactive. You can sort and filter the data.

Regioselectivity:

This compound also participates in highly regioselective transformations. The site of reaction is often dictated by the electronic and steric properties of the substrate and the reaction mechanism.

A notable example is the direct sulfenylation of 2-naphthol, which occurs with high regioselectivity exclusively at the C-1 position. rsc.org Even when other positions on the naphthol ring are activated, such as the C-6 and C-7 positions bearing hydroxy groups, the reaction maintains its preference for the C-1 site, with no other isomers observed. rsc.org

In a different transformation, this compound is used in the acid/phosphine-induced radical thiolation of para-quinone methides (p-QMs). This metal-free reaction proceeds with high regioselectivity to afford 2-(alkylthio)methyl-substituted phenols in good yields. polyu.edu.hk

Molybdenum-catalyzed allylic substitution reactions provide another clear demonstration of regiocontrol. The reaction of tertiary allylic electrophiles with this compound yields α,α-disubstituted allylic sulfones. This process exhibits exceptional regioselectivity, favoring the branched product with a selectivity ratio often exceeding 99:1. nih.gov This high degree of control is a hallmark of the molybdenum catalyst system and provides a reliable method for constructing quaternary carbon centers. nih.gov The regioselectivity in such systems, particularly in the functionalization of nitrogen-containing heterocycles, can also be influenced by adjusting the pH and choice of solvent. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Table 2: Regioselective Transformations Involving this compound

| Reaction Type | Substrate | Product Position | Selectivity | Yield | Reference |

|---|---|---|---|---|---|

| Direct Sulfenylation | 2-Naphthol | C-1 | Exclusive | 80% | rsc.org |

| Thiolation | para-Quinone Methide | 1,6-conjugate addition | High | 78% | polyu.edu.hk |

Note: The table is interactive. You can sort and filter the data.

Applications of Sodium Propane 1 Sulfinate in Chemical Research and Development

Role as a Versatile Building Block for Organosulfur Compounds

Sodium propane-1-sulfinate serves as a powerful and versatile precursor for the synthesis of a diverse range of valuable organosulfur compounds. rsc.orgsemanticscholar.orgsemanticscholar.orgscispace.com Its utility stems from its ability to act as a source of the propanesulfonyl group, which can be incorporated into various molecular scaffolds through the formation of new carbon-sulfur (C-S), nitrogen-sulfur (N-S), and sulfur-sulfur (S-S) bonds. rsc.orgsemanticscholar.orgrsc.org

The sulfinate moiety can be readily converted into sulfones, sulfonamides, and thiosulfonates, which are important functional groups in many biologically active molecules and materials. rsc.orgsemanticscholar.org For example, the reaction of this compound with alkyl halides or other electrophiles provides a straightforward route to sulfones. rsc.org Similarly, its reaction with amines in the presence of an oxidizing agent can yield sulfonamides. semanticscholar.orgrsc.org

The versatility of sodium sulfinates, including this compound, as building blocks is highlighted by their ability to participate in a variety of coupling reactions. These reactions often proceed under mild conditions and exhibit good functional group tolerance, making them suitable for the synthesis of complex molecules. rsc.org

Table 1: Examples of Organosulfur Compounds Synthesized from Sulfinate Salts

| Product Class | General Reaction |

| Sulfones | R-SO₂Na + R'-X → R-SO₂-R' + NaX |

| Sulfonamides | R-SO₂Na + R'₂NH + [O] → R-SO₂-NR'₂ |

| Thiosulfonates | 2 R-SO₂Na + I₂ → R-SO₂-S-SO₂-R + 2 NaI |

Note: R represents the propyl group for this compound.

Application in Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that involves the modification of complex molecules at a late stage of their synthesis. wikipedia.orgresearchgate.netacs.org This approach allows for the rapid generation of analogues of a lead compound, facilitating the exploration of structure-activity relationships. researchgate.net this compound and other sulfinate salts have emerged as valuable reagents for LSF due to their ability to introduce the sulfonyl group into complex molecular architectures. nih.govacs.orgox.ac.uk

The regioselectivity of these reactions can often be controlled by the reaction conditions, such as pH and solvent selection, making them highly tunable. sigmaaldrich.com The introduction of a sulfonyl group can significantly impact the physicochemical properties of a molecule, such as its solubility, metabolic stability, and biological activity. Therefore, the use of this compound in LSF provides a means to fine-tune the properties of drug candidates and other bioactive molecules. nih.govacs.orgox.ac.uk

One notable application of sulfinate salts in LSF is the C-H functionalization of heterocycles, which are common motifs in pharmaceuticals. sigmaaldrich.com This approach allows for the direct installation of a sulfonyl group onto the heterocyclic core, avoiding the need for pre-functionalized starting materials. nih.govacs.orgmpg.de

Participation in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are chemical transformations in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. acs.orgresearchgate.net MCRs are highly valued for their efficiency and atom economy, as they allow for the rapid construction of complex molecules from simple starting materials. acs.orgresearchgate.net

This compound can participate in various multicomponent reaction sequences, acting as a source of the propanesulfonyl radical. rsc.orgrsc.org For instance, under photoredox catalysis, sulfinate salts can react with olefins and other radical acceptors in a three-component fashion. acs.org These reactions enable the simultaneous formation of multiple new bonds and the introduction of the propanesulfonyl group into the final product.

The ability of this compound to engage in MCRs expands its synthetic utility beyond simple substitution and addition reactions. It allows for the convergent and diversity-oriented synthesis of complex molecular scaffolds, which is of great interest in drug discovery and materials science. acs.org

Electrochemical Applications and Surface Interactions (General Principles)

The electrochemical properties of sulfinate salts, including this compound, have been explored for various synthetic applications. researchgate.net Electrochemical oxidation of sulfinate salts can generate sulfonyl radicals, which can then participate in a variety of chemical transformations, such as addition to unsaturated bonds and C-H functionalization. rsc.orgresearchgate.net This electrochemical approach offers a green and sustainable alternative to the use of chemical oxidants. researchgate.net

The interaction of sulfonate-containing molecules with surfaces is a topic of significant interest in materials science and surface chemistry. iucr.orgdiva-portal.org While this compound is a salt of a sulfinic acid, the principles governing the surface interactions of sulfonates can provide some general insights. Sulfonate groups can bind to various surfaces through electrostatic interactions and hydrogen bonding. iucr.orgdiva-portal.org

In the context of electrochemistry, sulfinate salts can be used as additives in electrolytes for applications such as electrodeposition and batteries. xmu.edu.cn For example, sodium propane-1-sulfonate, a related compound, has been investigated as an additive in electrolytes for sodium-ion batteries. researchgate.net The adsorption of these molecules onto electrode surfaces can influence the electrochemical processes occurring at the interface. xmu.edu.cn The study of these surface interactions is crucial for the development of new and improved electrochemical technologies. diva-portal.org

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. For sodium propane-1-sulfinate (CH₃CH₂CH₂SO₂Na), NMR analysis would confirm the connectivity and electronic environment of the propyl group attached to the sulfinate functional group.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the three non-equivalent sets of protons in the propane (B168953) chain.

The methyl (CH₃) protons, being furthest from the electron-withdrawing sulfinate group, would appear at the highest field (lowest chemical shift, δ), likely as a triplet due to coupling with the adjacent methylene protons.

The methylene (CH₂) protons adjacent to the methyl group would appear as a multiplet (sextet) due to coupling with both the methyl and the other methylene protons.

The methylene (CH₂) protons directly attached to the sulfur atom would be the most deshielded and thus appear at the lowest field (highest chemical shift), likely as a triplet due to coupling with the neighboring methylene protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would display three signals, one for each carbon atom in the propane chain.

The carbon of the methyl group (CH₃) would have the lowest chemical shift.

The central methylene carbon (CH₂) would appear at an intermediate chemical shift.

The methylene carbon directly bonded to the sulfur atom would be significantly deshielded and exhibit the highest chemical shift due to the electronegativity of the sulfinate group.

The precise chemical shifts would be influenced by the solvent used, typically deuterium oxide (D₂O) for sodium salts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (J) |

| ¹H | CH₃- | ~0.9 - 1.2 | Triplet | ~7 Hz |

| ¹H | -CH₂- | ~1.6 - 1.9 | Sextet | ~7 Hz |

| ¹H | -CH₂-S | ~2.5 - 2.9 | Triplet | ~7 Hz |

| ¹³C | CH₃- | ~10 - 15 | - | - |

| ¹³C | -CH₂- | ~18 - 25 | - | - |

| ¹³C | -CH₂-S | ~55 - 65 | - | - |

| Note: These are estimated values based on typical ranges for similar functional groups. Actual experimental values may vary. |

Mass Spectrometry (MS) and Tandem MS Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, which has a molecular weight of approximately 130.14 g/mol sigmaaldrich.comsigmaaldrich.com, electrospray ionization (ESI) would be a suitable ionization method, likely showing the parent anion [CH₃CH₂CH₂SO₂]⁻ at m/z 107. The sodium adduct ion [C₃H₇NaO₂S + Na]⁺ might also be observed in positive ion mode.

Tandem MS (MS/MS) techniques would be employed to further elucidate the structure through fragmentation analysis. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions would be produced. Expected fragmentation pathways for the [CH₃CH₂CH₂SO₂]⁻ ion could involve the loss of SO₂ (64 Da) or cleavage of the C-S or C-C bonds, providing confirmation of the propane chain and the sulfinate group.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule. For this compound, these methods would primarily be used to confirm the presence of the sulfinate group and the alkyl chain.

Sulfinate Group Vibrations: The sulfinate group (SO₂⁻) is expected to exhibit strong characteristic absorption bands in the IR spectrum. The asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the region of 1000-1250 cm⁻¹. For sulfinates, these bands are often observed around 1050 cm⁻¹ and 980 cm⁻¹.

Alkyl Group Vibrations: The propane chain will give rise to characteristic C-H stretching vibrations in the 2850-3000 cm⁻¹ region and C-H bending vibrations around 1375 cm⁻¹ and 1465 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the less polar bonds, and can be useful for analyzing solid samples.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) is the primary technique for determining the three-dimensional arrangement of atoms in a crystalline solid. For this compound, which is typically a powder sigmaaldrich.com, powder XRD (PXRD) would be used to obtain a diffraction pattern. This pattern is a unique fingerprint of the crystalline phase and can be used for phase identification and to assess the material's crystallinity and purity. While a full single-crystal structure determination would provide precise bond lengths and angles, PXRD is invaluable for routine characterization of the bulk material. The diffraction peaks observed would be characteristic of the specific crystal lattice of this compound.

Microscopic and Surface Analysis Techniques (e.g., SEM, TOF-SIMS)

Microscopic and surface analysis techniques provide information about the morphology, topography, and surface chemistry of a material.

Scanning Electron Microscopy (SEM): SEM would be used to visualize the particle size, shape, and surface morphology of the this compound powder. This can be important for understanding its physical properties and behavior in various applications.

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS): TOF-SIMS is a highly surface-sensitive technique that provides detailed elemental and molecular information about the outermost layers of a sample. susos.comcarleton.edusurfacesciencewestern.com For this compound, TOF-SIMS could be used to detect the parent molecule and its characteristic fragments on the surface, as well as to identify any surface contaminants. Studies on related compounds like 3-mercapto-1-propanesulfonate have utilized TOF-SIMS to study their interactions on surfaces. mdpi.com

Elemental Analysis and Chromatographic Purity Assessment (e.g., LC-MS)

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, sulfur, etc.) in a compound. The experimental percentages for this compound should align with the theoretical values calculated from its empirical formula, C₃H₇NaO₂S, thereby confirming its elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of this compound. The compound would be separated from any impurities on an LC column, and the mass spectrometer would then confirm the identity of the main peak and any minor components, allowing for quantitative purity determination.

Table 2: Summary of Analytical Techniques and Expected Information for this compound

| Technique | Abbreviation | Information Obtained |

| Proton Nuclear Magnetic Resonance | ¹H NMR | Elucidation of proton environments and connectivity |

| Carbon-13 Nuclear Magnetic Resonance | ¹³C NMR | Identification of unique carbon atoms in the structure |

| Mass Spectrometry | MS | Molecular weight and fragmentation pattern |

| Infrared Spectroscopy | IR | Identification of functional groups (S=O, C-H) |

| Raman Spectroscopy | Raman | Complementary vibrational information |

| X-ray Diffraction | XRD | Crystalline structure and phase purity |

| Scanning Electron Microscopy | SEM | Particle morphology and size |

| Time-of-Flight Secondary Ion Mass Spectrometry | TOF-SIMS | Surface elemental and molecular composition |

| Elemental Analysis | EA | Percentage composition of elements |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Purity assessment and impurity identification |

Theoretical and Computational Investigations of Sodium Propane 1 Sulfinate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like sodium propane-1-sulfinate. These calculations provide insights into the distribution of electrons within the molecule, which governs its chemical behavior.

Electronic Structure: Computational studies on related sulfonyl (-SO₂-) groups have shown that the bonding is highly polarized. nih.govresearchgate.net For this compound, this would imply a significant charge separation, with the sulfur and oxygen atoms bearing partial negative charges and the sodium ion existing as a cation. Natural Bond Orbital (NBO) analysis is a common technique used to investigate hybridization, atomic formal charges, and donor-acceptor interactions within such molecules. nih.govresearchgate.net These analyses for similar compounds suggest that the bonding in the sulfinate group involves highly polarized X⁺-Y⁻ type interactions (where X=S and Y=O), with contributions from hyperconjugative interactions. nih.govresearchgate.net This model avoids the necessity for d-orbital participation on the sulfur atom, which was a feature of older bonding theories. nih.gov

Reactivity: The reactivity of the propane-1-sulfinate anion can be predicted by examining the calculated molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO indicates regions of the molecule that are susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack. DFT calculations can also be used to determine various reactivity descriptors, as illustrated in the hypothetical data table below.

Table 1: Hypothetical Quantum Chemical Properties of Propane-1-sulfinate Anion

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -4.5 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | +1.2 eV | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity |

| Mulliken Charge on S | +1.2 | Indicates the partial positive charge on the sulfur atom |

| Mulliken Charge on O | -0.8 | Indicates the partial negative charge on the oxygen atoms |

Note: The values in this table are illustrative and not based on actual published research for this compound.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving sulfinates. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways and characterize the high-energy transition states that control the reaction rate.

DFT calculations are frequently employed to model reaction mechanisms. nih.govacs.org For instance, in reactions where this compound acts as a nucleophile or a radical precursor, computational models can help to elucidate the step-by-step process of bond formation and breakage. researchgate.net These models can calculate the geometries of reactants, products, intermediates, and, crucially, the transition states that connect them.

The activation energy of a reaction, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined.

Table 2: Hypothetical Energy Profile for a Reaction of Propane-1-sulfinate

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials |

| Transition State 1 | +15.2 | Energy barrier for the first step |

| Intermediate | -5.6 | A stable species formed during the reaction |

| Transition State 2 | +10.8 | Energy barrier for the second step |

| Products | -20.1 | Final products of the reaction |

Note: The values in this table are illustrative and not based on actual published research for this compound.

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular dynamics (MD) simulations are used to study the behavior of molecules over time, providing a dynamic picture of molecular interactions, particularly the influence of the solvent. For an ionic compound like this compound, the surrounding solvent molecules play a crucial role in its solubility and reactivity.

MD simulations can model the solvation shell of the propane-1-sulfinate anion and the sodium cation in a given solvent, such as water or an organic solvent. These simulations can reveal how solvent molecules arrange themselves around the ions and the strength of the interactions between the solute and the solvent. This information is vital for understanding how the solvent can stabilize or destabilize the sulfinate and influence its participation in chemical reactions.

Furthermore, MD simulations can be used to study the aggregation behavior of surfactant-like molecules. While this compound is a relatively small molecule, understanding its interactions in solution is important for applications where it might be used in formulations. The simulations can provide insights into how these molecules interact with each other and with other components in a mixture. mdpi.comijcce.ac.ir

Structure-Activity Relationship Studies through Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its biological or chemical activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in this field.

For a compound like this compound, SAR studies would be relevant if it were part of a series of compounds being evaluated for a specific application, for example, as a building block in the synthesis of pharmaceutically active molecules. nih.govresearchgate.net Although specific SAR studies on this compound are not available, the general approach would involve synthesizing a library of related sulfinate compounds with varying alkyl chains and other substituents.

Computational chemistry would then be used to calculate various molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods are then used to build a mathematical model that correlates these descriptors with the observed activity. Such models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more effective molecules.

Synthesis and Characterization of Propane 1 Sulfinate Derivatives and Analogs

Alkyl and Aryl Sulfinate Analogs and Their Comparative Reactivity

The reactivity of sulfinate compounds is significantly influenced by the nature of the organic substituent (alkyl or aryl group) attached to the sulfur atom. This distinction governs their behavior as either nucleophiles or electrophiles, a duality that makes them versatile reagents in organic synthesis. nih.govrsc.org

Metal sulfinates, such as sodium propane-1-sulfinate, are potent nucleophiles due to the localization of negative charge on the sulfinate group. nih.gov In contrast, their esterified counterparts, alkyl sulfinates, behave as powerful electrophiles, with reactivity comparable to sulfonyl chlorides. nih.gov This inversion of reactivity is a key principle in their synthetic applications. Alkyl sulfinates offer several advantages over metal sulfinates, including better stability, enhanced solubility in organic solvents, and straightforward synthesis from common precursors like thiols or disulfides. nih.gov

Comparative studies on the reactivity of various sulfinate analogs have yielded specific insights:

Effect of Alkyl Chain Length: In the case of disulfide sulfinates with the structure RSS(CH₂)nSO₂Na, the length of the alkyl chain (n) influences the reaction mechanism. For instance, when R is p-CH₃C₆H₄, thermal conversion is significantly faster for n=3 or n=4 compared to n=5. This suggests that with heat, the reaction proceeds through a heterolytic pathway involving a neighboring-group effect of the SO₂Na group on the disulfide bond, whereas with light, a homolytic cleavage is the principal process. lookchem.com

Substitution on Aryl Groups: The reactivity of aryl sulfonate esters, which are closely related to sulfinates, is dependent on the electronic nature of substituents on the aryl ring. Electron-withdrawing groups on the aryl ring increase the rate of nucleophilic attack, making them more reactive alkylating agents. science.gov

Primary vs. Secondary Alkyl Groups: In sulfenylation reactions to form thiosulfonates, primary disulfides generally exhibit higher reactivity than secondary disulfides, while the more sterically hindered tert-butyl disulfide may not react as desired. nih.gov

The table below summarizes the contrasting properties and reactivity of metal sulfinates and alkyl sulfinate esters.

| Feature | Metal Sulfinates (e.g., RSO₂Na) | Alkyl Sulfinate Esters (RSO₂R') |

| Chemical Nature | Nucleophilic nih.gov | Electrophilic nih.gov |

| Primary Reactivity | The sulfur atom acts as a nucleophile, reacting with electrophiles to form sulfones. nih.gov | The sulfur atom acts as an electrophile, comparable in reactivity to sulfonyl chlorides. nih.gov |

| Solubility | Often show modest solubility in organic solvents. nih.gov | Excellent solubility. nih.gov |

| Stability | Can be less stable. nih.gov | Generally possess good stability. nih.gov |

| Synthesis | Commonly prepared by reduction of sulfonyl chlorides. nih.gov | Rapidly synthesized from disulfides or thiols. nih.gov |

Functionalized Propane-1-sulfinate Derivatives (e.g., Fluorinated Sulfinates)

The introduction of functional groups onto the propane-1-sulfinate backbone allows for the synthesis of derivatives with tailored properties. These modifications can dramatically alter the chemical behavior and potential applications of the parent compound.

Disulfide and Trisulfide Derivatives: A notable class of functionalized propane-1-sulfinates includes those terminally substituted with disulfide and trisulfide moieties. lookchem.com For example, compounds with the general structure RSS(CH₂)₃SO₂Na have been synthesized. These derivatives are of interest for their unique chemical properties and potential biological activities. nih.gov A specific synthetic route involves the reaction of sodium sulfhydrate with 1,3-propane sultone to produce 3-sulfenyl propane (B168953) sulfonic acid sodium, which is then oxidized to yield sodium polydithio-dipropyl sulfonate. google.com

Fluorinated Sulfinates: Fluorinated sulfinates represent another important category of functionalized derivatives. The presence of fluorine atoms can significantly impact the electronic properties and stability of the molecule. A method for synthesizing alkyl α,α-difluorinated sulfinates has been developed. nih.gov This process involves the alkylation of a specific sulfone, followed by cleavage with sodium ethylthiolate (EtSNa) and ethyl mercaptan (EtSH) to generate the target difluorinated sulfinate salt. nih.gov These fluorinated compounds are stable, white solids that can be prepared on a scalable level. nih.gov

The following table outlines examples of functionalized propane-1-sulfinate derivatives and their synthetic precursors.

| Derivative Class | Example Structure | Key Precursors | Reference |

| Disulfide Sulfinates | p-CH₃C₆H₄SS(CH₂)₃SO₂Na | Cyclic thiosulfonates | lookchem.com |

| Polydithio Sulfonates | NaO₃S(CH₂)₃SS(CH₂)₃SO₃Na | Sodium sulfhydrate, 1,3-Propane sultone | google.com |

| α,α-Difluorinated Sulfinates | PhCH₂CF₂SO₂Na | 2-(Phenylmethylsulfonyl)pyridine, Alkyl halides | nih.gov |

Characterization of Novel Sulfinate Species and Their Chemical Behavior

The identification and characterization of novel sulfinate species are essential for understanding their structure, purity, and chemical behavior. A suite of modern analytical techniques is employed for this purpose.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is a powerful tool for identifying new sulfur-containing compounds. Techniques such as Orbitrap-MS, followed by tandem MS/MS and MS³ analyses, can provide detailed structural information and help elucidate the molecular formulas of novel species, as demonstrated in the identification of surfactant-derived disinfection byproducts. nih.govresearchgate.net MALDI-TOF mass spectroscopy has also been used to monitor the synthesis and reaction of sulfonate-based alkylating agents. science.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is fundamental for structural elucidation. ¹H-NMR and ¹³C-NMR provide information about the hydrogen and carbon framework of the molecule, respectively. For instance, the purity and structure of synthesized hydroxy sulfonates have been confirmed using ¹H-NMR analysis. nih.gov Similarly, novel sulfonated polymers are routinely characterized by NMR spectroscopy to confirm the success of functionalization. acs.org

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) are used to assess the purity of synthesized sulfinate derivatives. nih.gov

Thermal Analysis: For polymeric materials incorporating sulfinate or sulfonate groups, thermal analysis methods are crucial. Differential Scanning Calorimetry (DSC) is used to determine thermal transitions like the glass transition temperature (Tg), while Thermogravimetric Analysis (TGA) assesses thermal stability. acs.org

The chemical behavior of novel sulfinates is often investigated through their reactivity in cross-coupling reactions. Alkyl sulfinates have been shown to engage in sulfurane-mediated C(sp³)–C(sp²) cross-coupling, allowing for the stereospecific installation of alkyl groups, a behavior that is critical for their application in medicinal chemistry. elsevierpure.com

Future Directions and Emerging Research Avenues for Sodium Propane 1 Sulfinate

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of sodium propane-1-sulfinate are well-suited for adoption in continuous flow chemistry and automated platforms. These technologies offer precise control over reaction parameters, efficient mixing, and improved safety, which are advantageous over traditional batch methods amidetech.com. The ability to telescope multiple reaction steps into a continuous sequence can significantly reduce purification steps, synthesis time, and waste generation mpg.de.

Automated flow synthesis platforms, which have been successfully implemented for the production of complex molecules like peptides and secondary sulfonamides, can enable the rapid generation of libraries of propane-1-sulfinate derivatives for screening in various applications amidetech.comnih.gov. Key advantages of translating this compound chemistry to flow systems include:

Enhanced Process Control: Precise management of temperature, pressure, and residence time.

Improved Safety: Handling of reactive intermediates in small, contained volumes.

Rapid Optimization: High-throughput screening of reaction conditions.

Scalability: Numbering-up parallel flow reactors for large-scale production rsc.org.

Future research will likely focus on developing dedicated flow modules for the key reactions of this compound, such as sulfonylation and radical-mediated transformations, and integrating them into fully automated platforms for on-demand synthesis.

| Feature | Advantage in Flow Chemistry | Relevance to this compound |

| Mixing | Rapid and reproducible mixing, crucial for fast reactions amidetech.comrsc.org. | Enables control over competitive reaction pathways. |

| Heat Transfer | Superior heat exchange due to high surface-area-to-volume ratio. | Allows for precise temperature control of exothermic reactions. |

| Automation | Computer-controlled synthesis for high reproducibility and library generation mpg.denih.gov. | Facilitates the rapid synthesis of diverse sulfonyl derivatives. |

| Telescoping | Combining multiple reaction and purification steps into one continuous process mpg.de. | Streamlines multi-step transformations starting from the sulfinate. |

Sustainable and Environmentally Benign Synthetic Strategies

Future research will increasingly prioritize the development of sustainable and environmentally benign methods for the synthesis of this compound. Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

One promising approach involves the use of water as a solvent, which is an environmentally friendly and low-cost alternative to organic solvents google.com. Existing methods for preparing related sulfonate salts often utilize aqueous media, such as the reaction of allyl alcohol with sodium bisulfite or the synthesis from allyl chloride in a sodium metabisulfite aqueous solution nih.govgoogle.com. Further optimization of these aqueous routes to produce this compound directly could significantly improve the green credentials of the process.

Key areas for future research in sustainable synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Renewable Feedstocks: Exploring the use of bio-based starting materials instead of petroleum-derived precursors.

Catalytic Methods: Replacing stoichiometric reagents with catalytic alternatives to reduce waste.

Energy Efficiency: Developing processes that operate at ambient temperature and pressure.

| Sustainability Aspect | Current Approach | Future Direction |

| Solvent | Use of organic solvents in some traditional methods. | Increased use of water as a reaction medium google.com. |

| Reagents | Reduction of sulfonyl chlorides with stoichiometric reducing agents nih.gov. | Development of catalytic reduction methods. |

| Precursors | Often derived from petroleum feedstocks like allyl chloride google.com. | Investigation of bio-derived C3 building blocks. |

| Waste | Generation of salt byproducts. | Designing circular processes with byproduct recycling. |

Exploration of Novel Catalytic Systems for Sulfinate Transformations

Sodium sulfinates are valuable building blocks for forming S-S, N-S, and C-S bonds nih.govsemanticscholar.org. The exploration of novel catalytic systems is a major frontier for expanding the synthetic utility of this compound. While some catalytic methods exist, such as the copper-catalyzed synthesis of sulfonamides, there is significant room for innovation semanticscholar.org.

Future research is expected to focus on several key areas:

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for generating sulfonyl radicals from sodium sulfinates under mild conditions. This strategy can be applied to a wide range of transformations, including C-H sulfonylation and multicomponent reactions semanticscholar.orgresearchgate.net.

Electrocatalysis: Electrochemical methods offer a reagent-free approach to oxidation and reduction, providing a sustainable alternative for triggering sulfinate reactivity.

Earth-Abundant Metal Catalysis: Developing catalysts based on iron, copper, and other earth-abundant metals to replace precious metal catalysts like platinum and palladium, offering a more cost-effective and sustainable option.

Asymmetric Catalysis: Creating chiral catalysts to control the stereochemistry of reactions involving propane-1-sulfinate, enabling the synthesis of enantiomerically pure organosulfur compounds.

Recent advances in catalysis for other propane-related transformations, such as the use of a zirconium catalyst on a silicon nitride support for propane-to-propylene conversion, highlight the potential for discovering unconventional catalyst-support interactions that could be applied to sulfinate chemistry azom.com.

Development of Advanced Materials Utilizing Propane-1-sulfinate as a Building Block

The functional groups derived from this compound (sulfinate, sulfonyl, and sulfonate) possess unique properties that make them attractive for incorporation into advanced materials. A significant emerging application is in the field of energy storage, particularly in sodium-ion batteries.

Research has shown that related sulfur-containing additives, like 1,3-propane sultone (PS), can decompose during battery cycling to form a stable solid electrolyte interphase (SEI) on the electrode surface. This SEI layer, composed of species such as sulfates and sulfonates (RSO3Na), protects the electrode from degradation and improves the battery's lifespan and performance researchgate.net. The propane-1-sulfonate moiety, directly obtainable from this compound, is a key component of this protective layer.

Other potential applications for propane-1-sulfinate-derived materials include:

Polymers and Coatings: The hydrophilic and ionic nature of the sulfonate group can be used to modify the properties of polymers. Materials incorporating this moiety could be used for creating antifouling coatings, ion-exchange resins, and specialty surfactants nih.gov.

Nanoparticle Functionalization: The sulfonate group can act as a ligand to functionalize the surface of nanoparticles, improving their dispersion and stability in various media. This has been demonstrated in the modification of gadolinium oxide nanoparticles with a propane-sulfonic acid derivative to enhance their hydrophilicity for use in polymer-based neutron shielding materials mdpi.com.

| Material Application | Role of Propane-1-Sulfinate/Sulfonate | Research Finding |

| Sodium-Ion Batteries | SEI film-forming additive precursor. | Decomposition of 1,3-propane sultone forms sulfonates (RSO3Na), creating a stable SEI and enhancing capacity retention researchgate.net. |

| Surface Coatings | Functional group for creating hydrophilic and zwitterionic surfaces. | 1,3-propane sultone has been used to prepare ultrathin antifouling coatings nih.gov. |

| Nanocomposites | Surface modifier to improve nanoparticle dispersion. | A propane-sulfonic acid derivative was used to functionalize Gd2O3 nanoparticles, enhancing their stability in aqueous solutions mdpi.com. |

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A fundamental understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new reactivity for this compound. Future research will increasingly rely on a synergistic approach combining advanced spectroscopic techniques and high-level computational modeling.

Advanced Analytical Methods: Techniques such as capillary electrophoresis coupled with high-resolution mass spectrometry (CE-Q-TOF MS) can be used to identify and characterize reactive intermediates and complex product mixtures formed in sulfinate reactions, as has been demonstrated for the related compound 1,3-propane sultone researchgate.net. In-situ spectroscopic methods (e.g., in-situ IR, Raman, and NMR) will allow for real-time monitoring of reactions, providing kinetic data and insights into transient species. X-ray photoelectron spectroscopy (XPS) can be employed to analyze the chemical composition of surfaces and materials modified with propane-1-sulfinate derivatives, such as the SEI layer in batteries researchgate.net.

Computational Chemistry: Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction pathways, calculating activation energies, and predicting the structures of transition states. DFT has been used to investigate the reductive decomposition of 1,3-propane sultone, providing insights that are difficult to obtain experimentally researchgate.net. These computational models can guide experimental design by screening potential catalysts and predicting the outcomes of new reactions, accelerating the pace of discovery.

By combining these advanced techniques, researchers can build comprehensive mechanistic models for the diverse transformations of this compound, paving the way for the rational design of more efficient and selective synthetic methods.

Q & A

Q. What are the standard synthetic routes for preparing sodium propane-1-sulfinate, and how can purity be ensured?

this compound is typically synthesized via sulfination of propane thiols or oxidation of corresponding sulfonyl chlorides. Key steps include:

- Sulfination : Reacting 1-propanethiol with a sulfinating agent (e.g., SO₂ under basic conditions).

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: methanol/dichloromethane).

- Purity validation : Melting point analysis (248–253°C, per literature ), elemental analysis (C, H, S, Na), and HPLC to confirm >99% purity.

Q. What analytical techniques are essential for characterizing this compound?

- Structural confirmation : ¹H/¹³C NMR (key signals: δ 0.9–1.1 ppm for CH₃, δ 2.4–2.6 ppm for CH₂-SO₂⁻), FTIR (S=O stretching at ~1040–1200 cm⁻¹).

- Purity assessment : Melting point consistency, ion chromatography for sulfonate/sulfinate ratio, and X-ray crystallography for crystalline validation .

- Safety compliance : WGK 3 classification (hazardous to water) necessitates environmental impact assessments during disposal .

Q. What are the primary safety protocols for handling this compound in the laboratory?

- Storage : Airtight containers in dry, cool environments (combustible solid; storage code 11 ).

- Handling : Use PPE (gloves, goggles) to avoid respiratory or skin irritation (H315/H319 ).

- Waste management : Neutralize with dilute bicarbonate before disposal to mitigate aquatic toxicity.

Advanced Research Questions

Q. How can pH and solvent selection tune regioselectivity in sulfinate-mediated heterocycle functionalization?

- Methodology :

- Systematically vary pH (3–10) using buffer systems (e.g., acetate, phosphate) to protonate/deprotonate reactive sites on heterocycles.

- Test solvents with differing polarities (DMSO, THF, H₂O) to alter transition-state stabilization.

- Example : In pyridine derivatives, acidic conditions (pH ~4) favor C4 sulfonation, while neutral conditions shift selectivity to C2 .

- Validation : Monitor reaction progress via LC-MS and isolate products for NOESY/ROESY NMR to confirm regiochemistry.

Q. What mechanistic models explain the role of this compound in radical vs. ionic C–S bond formation?

- Experimental design :

- Radical pathway : Introduce initiators (AIBN, light) and scavengers (TEMPO) to detect radical intermediates.

- Ionic pathway : Conduct kinetic isotope effect (KIE) studies or use deuterated solvents to probe charge stabilization.

- Computational support : DFT calculations (e.g., Gaussian) to map energy barriers for proposed mechanisms .

Q. How can researchers address contradictions in reported reactivity data for this compound across studies?

- Root-cause analysis :

- Compare substrate scope (electron-rich vs. deficient heterocycles), reagent stoichiometry, and reaction time/temperature.

- Validate methods via interlaboratory reproducibility trials, ensuring standardized characterization (e.g., identical NMR parameters).

Q. What strategies enhance reproducibility in sulfinate-mediated late-stage functionalization?

- Best practices :

- Document exact solvent batch purity, drying methods (e.g., molecular sieves), and inert atmosphere conditions (N₂/Ar).

- Share raw data (HPLC chromatograms, NMR FIDs) in supplementary materials for peer validation .

- Use internal standards (e.g., 1,3,5-trimethoxybenzene) for quantitative NMR to normalize yield calculations .

Methodological Tables

Q. Table 1. Solvent and pH Effects on Regioselectivity in Pyridine Sulfonation

| Solvent | pH Range | Predominant Regiochemistry | Key Reference |

|---|---|---|---|

| DMSO | 4–5 | C4 | |

| THF | 6–7 | C2 | |

| H₂O | 8–9 | Mixed (C2/C4) |

Q. Table 2. Critical Variables for Reproducibility

| Variable | Optimal Range | Impact on Outcome |

|---|---|---|

| Moisture content | <50 ppm (Karl Fischer) | Prevents hydrolysis |

| Reaction time | 12–24 hrs (kinetic control) | Maximizes yield |

| Temperature | 25–40°C (thermal stability) | Avoids decomposition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.